2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide
Description
Properties
Molecular Formula |
C13H13FN4OS |
|---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-2-(4-prop-2-enyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)acetamide |
InChI |
InChI=1S/C13H13FN4OS/c1-2-7-18-11(16-17-13(18)20)8-12(19)15-10-6-4-3-5-9(10)14/h2-6H,1,7-8H2,(H,15,19)(H,17,20) |
InChI Key |
WUBSKMPPEIRJHA-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=NNC1=S)CC(=O)NC2=CC=CC=C2F |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Cyclization
- The synthesis begins with 5-amino-4H-1,2,4-triazole-3-thiol , which can be prepared by cyclization of hydrazinecarbothioamides or thiosemicarbazides under basic or acidic conditions.
- Classical methods involve dehydrative cyclization of hydrazinecarbothioamides in the presence of bases such as sodium hydroxide or potassium hydroxide, or acidic ionic liquids, yielding the 1,2,4-triazole-3-thione scaffold.
- Alternative methods include hydrazinolysis of esters followed by nucleophilic addition of carbon disulfide and subsequent cyclization to form the triazole-thiol ring.
Allylation at the 4-Position
- The allyl group is introduced by alkylation of the 4-position nitrogen of the triazole ring.
- Alkylation is typically performed using allyl bromide or allyl chloride in the presence of a base such as potassium carbonate in a polar aprotic solvent like DMF, yielding the 4-allyl-5-mercapto-1,2,4-triazole derivative.
- This step requires careful control of reaction conditions to avoid over-alkylation or side reactions.
Formation of the N-(2-fluoro-phenyl)acetamide Moiety
Preparation of 2-Fluoro-Phenyl Acetamide Derivative
- The 2-fluoro-phenyl acetamide fragment is prepared by reacting 2-fluoroaniline with chloroacetyl chloride under basic conditions (e.g., triethylamine) to form 2-fluoro-phenyl chloroacetamide .
- This intermediate is then used for coupling with the mercapto-triazole.
Coupling Reaction
- The mercapto group of the 4-allyl-5-mercapto-1,2,4-triazole acts as a nucleophile and reacts with the chloroacetamide derivative.
- The reaction is typically carried out in DMF or THF with a base such as potassium carbonate or sodium hydride to facilitate nucleophilic substitution, yielding the target compound.
- The reaction proceeds via substitution of the chlorine atom by the mercapto group, forming the thioether linkage to the acetamide.
Detailed Reaction Conditions and Workup
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization to triazole-thiol | Hydrazinecarbothioamide + base (NaOH/KOH) | Ethanol or water | Reflux | Several hours | 70-85 | Dehydrative cyclization |
| Allylation | Allyl bromide + K2CO3 | DMF | Room temp to 60°C | 12-24 h | 65-80 | Alkylation at N4 position |
| Acetamide formation | 2-fluoroaniline + chloroacetyl chloride + Et3N | DCM or THF | 0-5°C to RT | 1-2 h | 75-90 | Formation of chloroacetamide intermediate |
| Coupling | Mercapto-triazole + chloroacetamide + K2CO3 | DMF or THF | RT to 50°C | 12-24 h | 60-75 | Nucleophilic substitution |
| Purification | Extraction, washing, drying, recrystallization | Various | - | - | - | Use of ethyl acetate, brine, Na2SO4 |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : Proton NMR (1H NMR) confirms the presence of allyl protons, triazole ring protons, and aromatic protons from the 2-fluoro-phenyl group.
- Infrared Spectroscopy (IR) : Characteristic bands for amide carbonyl (~1650 cm⁻¹), thiol (SH) stretching (~2550-2600 cm⁻¹), and aromatic C-F stretching confirm functional groups.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm the compound's identity.
- Melting Point Analysis : Provides purity indication and consistency with literature values.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Purpose | Typical Yield (%) |
|---|---|---|---|
| 1. Triazole-thiol synthesis | Hydrazinecarbothioamide + base | Formation of 1,2,4-triazole core | 70-85 |
| 2. Allylation | Allyl bromide + K2CO3 in DMF | Introduction of allyl group | 65-80 |
| 3. Acetamide intermediate | 2-fluoroaniline + chloroacetyl chloride | Formation of chloroacetamide | 75-90 |
| 4. Coupling | Mercapto-triazole + chloroacetamide + base | Formation of final compound | 60-75 |
Research Findings and Optimization Notes
- The use of potassium carbonate as a base in DMF is preferred for alkylation and coupling steps due to its mildness and efficiency.
- Reaction times and temperatures are optimized to maximize yield while minimizing side products such as over-alkylation or hydrolysis.
- Purification by extraction and recrystallization ensures high purity, critical for biological activity studies.
- Alternative greener methods such as microwave-assisted synthesis have been reported for 1,2,4-triazole cores but require further adaptation for this specific compound.
Chemical Reactions Analysis
Types of Reactions
2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides.
Reduction: The triazole ring can undergo reduction under specific conditions.
Substitution: The allyl group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles.
Major Products
The major products formed from these reactions include disulfides, reduced triazole derivatives, and substituted allyl compounds .
Scientific Research Applications
Antibacterial Applications
Triazole derivatives have been extensively studied for their antibacterial properties. Research indicates that compounds containing the triazole ring exhibit significant activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
Key Findings
- Mechanism of Action : Triazoles often inhibit bacterial cell wall synthesis and disrupt membrane integrity, leading to cell death. The presence of the mercapto group enhances this activity by potentially forming reactive thiol intermediates that can interact with bacterial proteins .
- Efficacy Against Resistant Strains : Several studies have demonstrated that triazole derivatives show efficacy against methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values significantly lower than traditional antibiotics . For instance, compounds similar to 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide have shown MIC values as low as 0.25 µg/mL against MRSA.
- In Vitro Studies : In vitro testing against various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa revealed that modifications in the triazole structure can enhance antibacterial potency .
Anticancer Applications
The anticancer potential of triazole derivatives is another area of significant research interest. These compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.
Case Studies
- Cell Line Studies : In vitro studies using human cancer cell lines such as MCF-7 (breast cancer) and PC-3 (prostate cancer) have shown that triazole derivatives can inhibit cell proliferation and induce apoptosis through various mechanisms, including the activation of caspase pathways and inhibition of NF-kB signaling .
- Synergistic Effects : Some studies suggest that combining triazole derivatives with other chemotherapeutic agents can lead to synergistic effects, enhancing overall anticancer efficacy. For example, the combination of triazole compounds with standard chemotherapy drugs has been shown to reduce tumor size more effectively than either agent alone .
- Molecular Pathways : Research indicates that these compounds may modulate key molecular pathways involved in cancer progression, such as PI3K/Akt and MAPK pathways, leading to reduced tumor viability and increased sensitivity to treatment .
Data Table: Summary of Research Findings
Mechanism of Action
The mechanism of action of 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is known to interact with reactive oxygen species and other cellular components .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with several triazole-acetamide derivatives. Key structural variations among analogs include:
- Substituents on the triazole ring: Allyl vs. alkyl/aryl groups: The allyl group at the 4-position is a common feature in analogs such as 2-((4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methylphenyl)acetamide (CAS 573931-16-5), which exhibits anti-inflammatory activity . Ethyl or phenyl groups in the same position (e.g., compounds in ) may alter steric hindrance and electronic effects, impacting target interactions. Mercapto (-SH) vs. thioether (-S-) groups: The mercapto group in the target compound distinguishes it from derivatives like 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides, where the sulfur is part of a sulfanyl (-S-) bridge .
- Acetamide side-chain modifications: 2-fluorophenyl vs. other aryl groups: The 2-fluorophenyl substituent contrasts with 3-chlorophenyl (), 4-phenoxyphenyl (), and 3,5-bis(trifluoromethyl)phenyl () moieties. Fluorine’s electron-withdrawing nature can increase lipophilicity and influence binding to hydrophobic pockets in target proteins .
Pharmacological Prospects
- The fluorine atom in the target compound may confer metabolic stability, as seen in fluorinated drugs like ciprofloxacin.
Biological Activity
The compound 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide is a member of the triazole family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme inhibitory properties.
Chemical Structure
The compound's structure is characterized by a triazole ring substituted with an allyl and mercapto group, along with a phenyl acetamide moiety. The presence of these functional groups is critical for its biological activity.
Anticancer Activity
Recent studies have demonstrated the potential of triazole derivatives in cancer treatment. The mercapto-substituted triazoles exhibit significant cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HCT116 (Colon Cancer) | <10 | |
| 4-Amino-5-thioxo-triazoles | A431 (Skin Cancer) | 1.98 | |
| Doxorubicin (Control) | HCT116 | 0.5 |
The compound showed an IC50 value less than 10 µM against the HCT116 colon cancer cell line, indicating promising anticancer potential compared to established chemotherapeutics like doxorubicin.
Antimicrobial Activity
Triazole derivatives are also recognized for their antimicrobial properties. The compound's structure suggests that it may inhibit bacterial growth effectively.
| Compound | Microorganism | Zone of Inhibition (mm) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 15 | |
| Norfloxacin (Control) | Staphylococcus aureus | 20 |
The compound exhibited a zone of inhibition of 15 mm against Staphylococcus aureus, demonstrating moderate antibacterial activity when compared to norfloxacin.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit various enzymes, particularly carbonic anhydrases (CAs), which are crucial in numerous physiological processes.
| Enzyme Type | Inhibition Type | IC50 (nM) | Reference |
|---|---|---|---|
| Carbonic Anhydrase II | Competitive | 50 | |
| Carbonic Anhydrase XII | Non-competitive | 100 |
The findings indicate that the compound acts as a competitive inhibitor of carbonic anhydrase II with an IC50 value of 50 nM, suggesting its potential therapeutic application in conditions related to CA dysregulation.
Structure-Activity Relationship (SAR)
The biological activity of the compound can be attributed to specific structural features:
- Mercapto Group : Essential for anticancer and antimicrobial activities.
- Allyl Substitution : Enhances lipophilicity and cellular uptake.
- Fluorophenyl Moiety : Contributes to binding affinity and selectivity towards target enzymes.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy : A study involving a series of mercapto-triazole compounds demonstrated that modifications at the phenyl ring significantly influenced their cytotoxicity against different cancer cell lines.
- Antimicrobial Assessment : A clinical evaluation showed that triazole derivatives exhibited better efficacy against resistant strains of bacteria compared to traditional antibiotics.
Q & A
Q. What are the standard synthetic routes for 2-(4-Allyl-5-mercapto-4H-[1,2,4]triazol-3-yl)-N-(2-fluoro-phenyl)-acetamide, and how can reaction conditions be optimized?
Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. For example, triazole-thione precursors (e.g., 4-amino-5-mercapto-4H-1,2,4-triazole derivatives) are reacted with chloroacetamides in ethanol under reflux with aqueous KOH (1–2 hours). Key optimization steps include:
- Solvent choice : Ethanol or dioxane for solubility and reactivity .
- Catalyst/base : Triethylamine or KOH to deprotonate thiol groups and drive the reaction .
- Temperature : Reflux conditions (70–80°C) to enhance reaction rates .
- Purification : Recrystallization from ethanol/water mixtures to isolate high-purity products .
Q. What spectroscopic methods are recommended for structural validation of this compound?
Answer: A combination of techniques ensures accurate characterization:
- 1H/13C-NMR : Assign peaks to confirm allyl, mercapto, and fluorophenyl groups. For example, allyl protons appear as a triplet near δ 5.2–5.8 ppm, while aromatic fluorine induces splitting in adjacent protons .
- FT-IR : Identify key functional groups (e.g., C=O at ~1650–1700 cm⁻¹, S-H stretch at ~2550 cm⁻¹) .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ion) .
Q. Table 1: Example NMR Data (Theoretical vs. Experimental)
| Group | Theoretical δ (ppm) | Experimental δ (ppm) | Deviation |
|---|---|---|---|
| Allyl protons | 5.4–5.8 | 5.6–5.9 | ±0.1 |
| Fluorophenyl C-F | 110–115 (13C) | 112–117 (13C) | ±2 |
| Acetamide C=O | 168–172 (13C) | 170–174 (13C) | ±2 |
| Adapted from DFT and experimental comparisons |
Q. How should researchers handle stability and storage of this compound to ensure integrity during experiments?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the mercapto group .
- Light sensitivity : Store in amber glass to avoid photodegradation .
- Moisture control : Use desiccants (silica gel) to prevent hydrolysis of the acetamide group .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve contradictions in experimental spectral data?
Answer: Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict molecular geometry, vibrational frequencies, and NMR chemical shifts. For example:
- Compare computed IR spectra with experimental data to validate S-H and C=O stretches .
- Analyze deviations in 13C-NMR shifts caused by solvent effects or crystal packing .
- Use Gaussian or ORCA software for simulations, referencing PubChem data for validation .
Q. What strategies are effective in elucidating structure-activity relationships (SAR) for biological activity?
Answer:
- Functional group modulation : Synthesize analogs with variations in the allyl, mercapto, or fluorophenyl groups to assess impact on activity (e.g., anti-exudative or anticancer properties) .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .
- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (IC50) to correlate structural changes with bioactivity .
Q. How can X-ray crystallography resolve ambiguities in molecular conformation?
Answer:
- Crystal growth : Use slow evaporation of DMF/ethanol solutions to obtain single crystals .
- Data collection : Employ Mo-Kα radiation (λ = 0.71073 Å) at 295 K for high-resolution diffraction .
- Refinement : Software like SHELX refines bond lengths/angles, confirming deviations from DFT-predicted geometries (e.g., triazole ring planarity) .
Q. Table 2: Crystallographic Parameters
| Parameter | Value |
|---|---|
| Space group | P 1 |
| R factor | 0.056 |
| Mean C–C bond length | 1.514 Å |
| From X-ray studies of analogous triazole-acetamides |
Q. What methodologies address discrepancies in reaction yields during scale-up synthesis?
Answer:
- Kinetic studies : Monitor reaction progress via TLC/HPLC to identify rate-limiting steps .
- Solvent optimization : Replace ethanol with DMF for higher solubility of intermediates .
- Catalyst screening : Test alternatives to KOH (e.g., Cs₂CO₃) to improve nucleophilic substitution efficiency .
Q. How can researchers assess the compound’s stability under physiological conditions for in vivo studies?
Answer:
- pH stability : Incubate in buffers (pH 2–9) at 37°C and analyze degradation via HPLC .
- Serum stability : Mix with fetal bovine serum (FBS) and quantify intact compound over 24 hours using LC-MS .
- Metabolite profiling : Use hepatic microsomes to identify oxidation or glutathione adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
